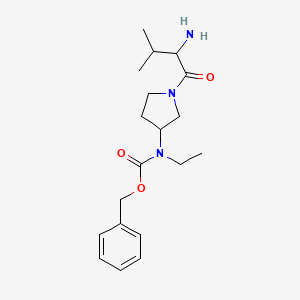

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

CAS No.:

Cat. No.: VC19793995

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H29N3O3 |

|---|---|

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |

| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3 |

| Standard InChI Key | PSBXASJIQIQREC-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in biochemical and pharmacological research. The structure incorporates a benzyl group, a pyrrolidine ring, and an amino acid derivative, suggesting its utility in peptide chemistry or as a pharmacophore in drug discovery.

Structural Features

3.1. Functional Groups

-

Benzyl group: Contributes to hydrophobic interactions in biological systems.

-

Pyrrolidine ring: Commonly found in bioactive molecules, enhancing binding affinity.

-

Amide bond: Provides stability and rigidity to the molecule.

-

Amino group: Imparts basicity and potential for hydrogen bonding.

3.2. Stereochemistry

The compound's stereochemical configuration, (R)- and (S)-, influences its interaction with biological targets like enzymes or receptors.

Synthesis Pathway

The synthesis of Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves:

-

Formation of the pyrrolidine scaffold: Through cyclization reactions.

-

Introduction of the benzyl group: Via alkylation or reductive amination.

-

Amidation reaction: Coupling the amino acid derivative with the pyrrolidine intermediate.

This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity.

Biological Activity and Applications

5.1. Drug Discovery

The compound's structural motifs suggest potential as:

-

A protease inhibitor (due to its amide bond and stereochemistry).

-

A ligand for receptor-based studies in neuropharmacology.

5.2. In Silico Predictions

Using Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability:

-

Molecular weight < 500 g/mol.

-

Hydrogen bond donors/acceptors within acceptable limits.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Potential Use |

|---|---|---|---|

| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate | 289.4 | Benzyl, pyrrolidine, amide | Peptide mimicry, drug design |

| (E)-1-(3-Benzoyl-4-phenylpyrrolidinyl)-propane | ~300 | Benzoyl, phenyl | Antioxidant studies |

| (R)-2-(4-benzyl-piperidinyl)methyl-pyrrolidine | ~400 | Piperidine, benzyl | CNS-targeted drug candidates |

Research Findings and Future Directions

7.1 Experimental Data

While specific experimental data for this compound is limited, similar structures have demonstrated:

-

Protease inhibition.

-

Modulation of receptor-ligand interactions.

7.2 Future Studies

Further exploration could include:

-

Biological assays: To evaluate enzymatic inhibition or receptor binding.

-

Pharmacokinetics studies: To determine absorption, distribution, metabolism, and excretion (ADME).

-

Derivatization: To enhance activity or selectivity through structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume